molecular formula C12H17N5 B6630023 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine

Cat. No. B6630023
M. Wt: 231.30 g/mol
InChI Key: OGDVEDXGRUOTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA is a small molecule that has been shown to have anti-tumor activity in preclinical studies.

Mechanism of Action

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferon-beta and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and kill cancer cells. N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has been shown to induce tumor necrosis, inhibit angiogenesis, and activate immune cells. N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has also been shown to increase the production of cytokines, such as interferon-beta, which are important for immune function.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study in clinical trials. However, one limitation of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine is that it has been shown to have variable efficacy in different tumor types. This means that it may not be effective for all types of cancer.

Future Directions

There are several future directions for research on N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine. One area of research could be to investigate the use of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of research could be to investigate the use of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine in specific tumor types, to determine if it is more effective in certain cancers. Additionally, further studies could be conducted to investigate the mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine and to identify biomarkers that could be used to predict response to treatment.

Synthesis Methods

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine can be synthesized using a multi-step process. The first step involves the reaction of 4,6-dimethylpyrimidine-2-amine with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to form N-(1,5-dimethylpyrazol-4-yl)-4,6-dimethylpyrimidin-2-amine. This intermediate is then reacted with chloroacetonitrile to form N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has anti-tumor activity in a variety of cancer cell lines and animal models. N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis.

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-8-5-9(2)16-12(15-8)13-6-11-7-14-17(4)10(11)3/h5,7H,6H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDVEDXGRUOTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N(N=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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